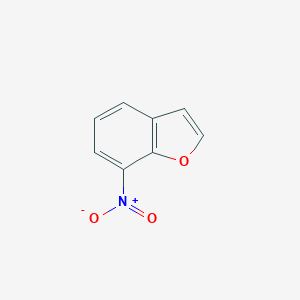

7-Nitrobenzofuran

Número de catálogo B103471

Peso molecular: 163.13 g/mol

Clave InChI: UWXIRVOEHNPCEV-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05521147

Procedure details

In Schema 1, a 3,5-optionally substituted-2-nitrophenol is reacted with a 2-alkenyl chloride, such as 2-methallyl chloride, to form the corresponding 2-(2-alken-1-yloxy)-4,6-optionally substituted-nitrobenzene (I), for example, 4-chloro-2-(2-methyl-2-propen-1-yloxy)nitrobenzene. This product is rear-ranged by heating to 180° C. to give the corresponding 2-(2-alken-1-yl)-6-nitrophenol (II), for example, 3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol. This compound is then heated in the presence of p-toluenesulfonic acid to give the corresponding 7-nitrobenzofuran (III), for example 4-chloro-2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran. Compound III is then converted to the corresponding amine(IV) by reduction of the nitro group using powdered iron, acetic acid, and water, after which the amine is heated at reflux with trichloromethyl chloroformate to form the corresponding isocyanate(V). The isocyanate is then treated with a 3-amino-3-fluoroalkylacrylate, for example, ethyl 3-amino-4,4,4-trifluorocrotonate, to give the corresponding 3-(2,3-dihydrobenzofuran-7-yl)-6-haloalkyl uracil, for example, 3-(4-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-yl)-6-trifluoromethyluracil. This uracil which represents certain compounds of this invention may be isolated, or without isolation, may be alkylated with an alkyl iodide, such as methyl iodide, in the presence of anhydrous potassium carbonate to produce the corresponding 3-(2,3-dihydrobenzofuran-7-yl)-1-alkyl-6-haloalkyluracil (VI), for example 3-(4-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-yl)-1-methyl-6-trifluoromethyluracil.

Name

3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[C:3]([CH2:12][C:13](C)=C)=[C:4]([OH:11])[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[N+:8]([C:5]1[C:4]2[O:11][CH:13]=[CH:12][C:3]=2[CH:2]=[CH:7][CH:6]=1)([O-:10])=[O:9]

|

Inputs

Step One

|

Name

|

3-chloro-2-(2-methyl-2-propen-1-yl)-6-nitrophenol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=C(C(=CC1)[N+](=O)[O-])O)CC(=C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=2C=COC21

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |